![molecular formula C12H22Cl2N2 B13636694 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[55]undecanedihydrochloride is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as azides or halides in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of triazoles or halogenated derivatives.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and anticancer properties.
Materials Science: It is used in the synthesis of novel hybrid materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Propyn-1-yl)pyrrolidine
- Di-2-propyn-1-yl carbonate
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
Uniqueness
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
3-prop-2-ynyl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H |
InChI Key |
MILMYXDXFSPWCY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC2(CCNCC2)CC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)





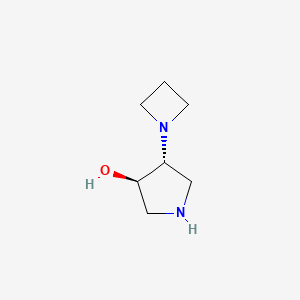
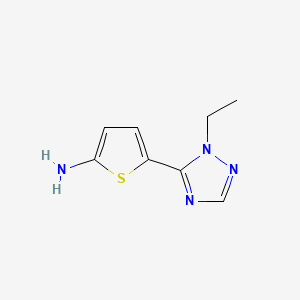

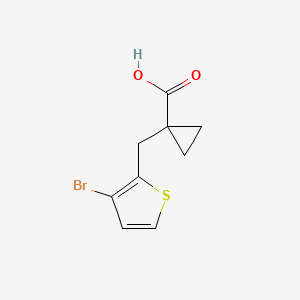
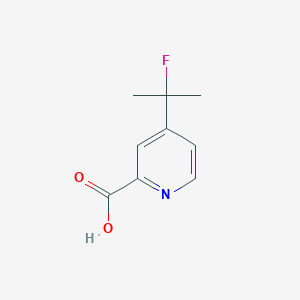
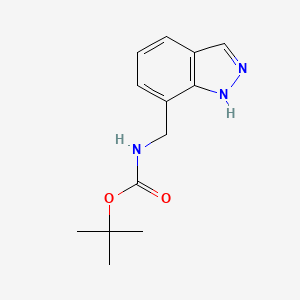
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
